Cas no 952-22-7 (1-Chloro-3-(4-nitrophenyl)benzene)

1-Chloro-3-(4-nitrophenyl)benzene is a chlorinated aromatic compound featuring a nitrophenyl substituent, making it a valuable intermediate in organic synthesis. Its distinct structure, combining electron-withdrawing nitro and chloro groups, enhances reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. The compound is particularly useful in pharmaceutical and agrochemical research, where it serves as a precursor for synthesizing more complex molecules. Its crystalline solid form and well-defined properties ensure consistent performance in laboratory applications. High purity grades are available to meet stringent research and industrial requirements. Proper handling is advised due to its potential reactivity and sensitivity to moisture or light.
1-Chloro-3-(4-nitrophenyl)benzene structure
952-22-7 structure
Product name:1-Chloro-3-(4-nitrophenyl)benzene
CAS No:952-22-7
MF:C12H8ClNO2
MW:233.650422096252
MDL:MFCD20529491
CID:1039288
PubChem ID:11470328

1-Chloro-3-(4-nitrophenyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-4'-nitro-1,1'-biphenyl
    • 1-chloro-3-(4-nitrophenyl)benzene
    • 1,1'-Biphenyl,3-chloro-4'-nitro
    • 3-Chlor-4'-nitro-biphenyl
    • 3-chloro-4'-nitro-biphenyl
    • 3-Chloro-4'-nitrodiphenyl
    • MFCD20529491
    • 952-22-7
    • DTXSID20466927
    • SCHEMBL14685893
    • BS-33334
    • 1,1'-Biphenyl, 3-chloro-4'-nitro-
    • 1-Chloro-3-(4-nitrophenyl)benzene
    • MDL: MFCD20529491
    • Inchi: InChI=1S/C12H8ClNO2/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)14(15)16/h1-8H
    • InChI Key: KUKNPNHETDDFSQ-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 233.02400
  • Monoisotopic Mass: 233.0243562g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8Ų
  • XLogP3: 4.4

Experimental Properties

  • PSA: 45.82000
  • LogP: 4.43840

1-Chloro-3-(4-nitrophenyl)benzene Security Information

1-Chloro-3-(4-nitrophenyl)benzene Customs Data

  • HS CODE:2904909090
  • Customs Data:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-Chloro-3-(4-nitrophenyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
C386085-50mg
1-Chloro-3-(4-nitrophenyl)benzene
952-22-7
50mg
$ 50.00 2022-06-06
Fluorochem
217186-5g
3-Chloro-4'-nitro-1,1'-biphenyl
952-22-7 95%
5g
£563.00 2022-03-01
A2B Chem LLC
AI64004-1g
1-Chloro-3-(4-nitrophenyl)benzene
952-22-7 95%
1g
$142.00 2024-07-18
A2B Chem LLC
AI64004-5g
1-Chloro-3-(4-nitrophenyl)benzene
952-22-7 95%
5g
$499.00 2024-07-18
Ambeed
A712472-1g
3-Chloro-4'-nitro-1,1'-biphenyl
952-22-7 95%
1g
$119.0 2024-04-16
1PlusChem
1P00IJAC-1g
1,1'-Biphenyl, 3-chloro-4'-nitro-
952-22-7 95%
1g
$150.00 2025-03-01
TRC
C386085-100mg
1-Chloro-3-(4-nitrophenyl)benzene
952-22-7
100mg
$ 65.00 2022-06-06
TRC
C386085-500mg
1-Chloro-3-(4-nitrophenyl)benzene
952-22-7
500mg
$ 210.00 2022-06-06
Fluorochem
217186-1g
3-Chloro-4'-nitro-1,1'-biphenyl
952-22-7 95%
1g
£150.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1750363-1g
3-Chloro-4'-nitro-1,1'-biphenyl
952-22-7 98%
1g
¥1166.00 2024-04-24

Additional information on 1-Chloro-3-(4-nitrophenyl)benzene

Comprehensive Overview of 1-Chloro-3-(4-nitrophenyl)benzene (CAS No. 952-22-7): Properties, Applications, and Industry Insights

1-Chloro-3-(4-nitrophenyl)benzene, identified by its CAS number 952-22-7, is a specialized organic compound with a unique molecular structure combining chloro and nitro functional groups. This aromatic derivative has garnered significant attention in pharmaceutical intermediates, agrochemical synthesis, and advanced material research due to its versatile reactivity. The compound's IUPAC name reflects its precise chemical architecture, while alternative designations like 3-chloro-4'-nitrobiphenyl may appear in older literature.

Recent trends in green chemistry have spurred interest in optimizing synthesis routes for CAS 952-22-7. Researchers are exploring catalytic methods to reduce energy consumption and byproduct formation during production. The compound's electron-withdrawing nitro group and chloro substituent create distinct electronic effects that influence its behavior in Suzuki coupling reactions and other cross-coupling transformations – topics frequently searched in academic databases and patent filings.

Analytical characterization of 1-Chloro-3-(4-nitrophenyl)benzene typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy. The compound exhibits characteristic absorption peaks in UV-Vis spectra between 250-300 nm, making it detectable at trace levels. These analytical parameters are crucial for quality control in commercial batches, as evidenced by increasing searches for "952-22-7 specification sheets" among procurement specialists.

In material science applications, the planar biphenyl core of CAS 952-22-7 facilitates π-π stacking interactions in liquid crystal formulations. Patent analysis reveals growing utilization in organic electronic materials, particularly as building blocks for charge transport layers in OLED devices. This aligns with surging interest in "nitroaromatic semiconductors" across scientific literature and industry reports.

Storage and handling recommendations for 1-Chloro-3-(4-nitrophenyl)benzene emphasize protection from light and moisture, with optimal stability achieved under inert atmospheres. The compound's crystalline form typically shows melting points between 85-88°C, a physical property frequently verified in DSC analysis – another trending search term among quality assurance professionals.

Regulatory status varies by jurisdiction, with most regions classifying 952-22-7 as non-hazardous at standard handling concentrations. However, environmental fate studies of nitroaromatic compounds remain an active research area, reflecting broader concerns about persistent organic pollutants in industrial chemistry. These ecological considerations are driving innovation in biodegradable alternatives and catalytic reduction methods.

The global market for CAS 952-22-7 reflects regional specialization, with Asian manufacturers dominating bulk production while European firms focus on high-purity grades for research applications. Supply chain analytics indicate growing demand from the pharmaceutical intermediate sector, particularly for antimicrobial drug development – a therapeutic area experiencing renewed interest post-pandemic.

Advanced computational chemistry approaches, including DFT calculations and molecular docking studies, are being applied to predict the behavior of 1-Chloro-3-(4-nitrophenyl)benzene in complex systems. These methodologies address frequently searched queries about "nitroaromatic compound reactivity prediction" and "halogen-phenyl interaction energies" in computational chemistry forums.

Quality benchmarks for commercial 952-22-7 typically specify ≥98% purity by HPLC, with strict limits on related substances. Analytical certificates often include residual solvent profiles and heavy metal content – specifications increasingly requested in GMP-compliant applications. This reflects broader industry shifts toward stringent material qualification in regulated sectors.

Emerging research explores the photophysical properties of 1-Chloro-3-(4-nitrophenyl)benzene derivatives for fluorescence sensing applications. The compound's ability to undergo photoinduced electron transfer makes it potentially useful in developing molecular probes – an application area generating substantial academic interest based on publication metrics and conference presentations.

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Amadis Chemical Company Limited
(CAS:952-22-7)1-Chloro-3-(4-nitrophenyl)benzene
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Purity:99%
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